molecular formula C10H9IO3 B14010005 (E)-Methyl 3-(2-iodophenoxy)acrylate

(E)-Methyl 3-(2-iodophenoxy)acrylate

Cat. No.: B14010005
M. Wt: 304.08 g/mol
InChI Key: LGRCQAPTBJPSED-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(2-iodophenoxy)acrylate is an organic compound that belongs to the class of acrylates It features an iodine atom attached to a phenoxy group, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-iodophenoxy)acrylate typically involves the reaction of 2-iodophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-iodophenoxy)acrylate can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Iodate esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(2-iodophenoxy)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-iodophenoxy)acrylate largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new functional groups. The acrylate moiety can participate in polymerization reactions, forming long-chain polymers with desirable properties. The phenoxy group can engage in various interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-bromophenoxy)acrylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-(2-chlorophenoxy)acrylate: Contains a chlorine atom in place of iodine.

    Methyl 3-(2-fluorophenoxy)acrylate: Features a fluorine atom instead of iodine.

Uniqueness

(E)-Methyl 3-(2-iodophenoxy)acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in complex chemical environments.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl (E)-3-(2-iodophenoxy)prop-2-enoate

InChI

InChI=1S/C10H9IO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,1H3/b7-6+

InChI Key

LGRCQAPTBJPSED-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/OC1=CC=CC=C1I

Canonical SMILES

COC(=O)C=COC1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.